Cas no 19753-67-4 (3-Methyl-1-(triphenylphosphoranylidene)butan-2-one)
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one is a stabilized phosphorus ylide commonly employed in organic synthesis, particularly in Wittig reactions for the formation of carbon-carbon double bonds. Its structure, featuring a triphenylphosphonium group and a methyl-substituted ketone moiety, enhances reactivity while maintaining stability under standard conditions. This reagent is valued for its ability to facilitate selective olefination, yielding alkenes with predictable stereochemistry. Its robustness allows for use in diverse solvent systems and under varying temperatures, making it suitable for complex synthetic applications. The compound’s consistent performance and compatibility with a range of substrates contribute to its utility in pharmaceutical and fine chemical synthesis.
19753-67-4 structure
Product Name:3-Methyl-1-(triphenylphosphoranylidene)butan-2-one
CAS No:19753-67-4
MF:C23H23OP
MW:346.401887178421
CID:1388802
PubChem ID:11078513
Update Time:2025-10-22
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-
- 3-Methyl-1-(triphenylphosphoranylidene)butan-2-one
- 3-methyl-1-(triphenyl-λ<sup>5</sup>-phosphanylidene)butan-2-one
- 1-(TRIPHENYLPHOSPHORANYLIDENE)-3-METHYL&
- starbld0000920
- (3-Methyl-2-oxobutylidene)triphenylphosphorane; Isobutyrylmethylenetriphenylphosphorane; 3-Methyl-1-(triphenylphosphoranylidene)-2-butanone
- SCHEMBL9476283
- 3-methyl-1-(triphenyl-lambda5-phosphanylidene)butan-2-one
- G61642
- 19753-67-4
- dimethylacetylmethylenetriphenylphosphorane
- DTXSID30454456
- 3-METHYL-1-(TRIPHENYL-L5-PHOSPHANYLIDENE)BUTAN-2-ONE
- 3-Methyl-1-(triphenyl-l5-phosphaneylidene)butan-2-one
- BNMPDHMKOXPYAY-UHFFFAOYSA-N
-
- Inchi: 1S/C23H23OP/c1-19(2)23(24)18-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3
- InChI Key: BNMPDHMKOXPYAY-UHFFFAOYSA-N
- SMILES: P(=CC(C(C)C)=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 346.14879
- Monoisotopic Mass: 346.148652351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 4.00780
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M331240-2.5g |
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one |
19753-67-4 | 2.5g |
$ 230.00 | 2023-09-07 | ||
| TRC | M331240-25g |
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one |
19753-67-4 | 25g |
$ 1774.00 | 2023-09-07 | ||
| TRC | M331240-2500mg |
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one |
19753-67-4 | 2500mg |
$230.00 | 2023-05-17 |
3-Methyl-1-(triphenylphosphoranylidene)butan-2-one Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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